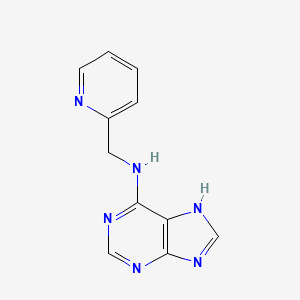
N-(pyridin-2-ylmethyl)-9H-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(pyridin-2-ylmethyl)-9H-purin-6-amine is a compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a pyridine ring attached to a purine base, making it a hybrid molecule with properties derived from both components.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-ylmethyl)-9H-purin-6-amine typically involves the reaction of 2-aminopyridine with a suitable purine derivative. One common method includes the use of a palladium-catalyzed cross-coupling reaction, which is efficient and yields high purity products . The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like toluene or ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(pyridin-2-ylmethyl)-9H-purin-6-amine undergoes various chemical reactions, including:
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can participate in nucleophilic substitution reactions, often using halogenated derivatives as starting materials.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen, catalysts like palladium or platinum.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, bases like potassium carbonate, solvents like toluene or ethyl acetate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
N-(pyridin-2-ylmethyl)-9H-purin-6-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(pyridin-2-ylmethyl)-9H-purin-6-amine involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, which is crucial in various biochemical pathways . The compound’s structure allows it to interact with nucleic acids, potentially affecting gene expression and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds also feature a pyridine ring and are used in medicinal chemistry.
Uniqueness
N-(pyridin-2-ylmethyl)-9H-purin-6-amine is unique due to its hybrid structure, combining features of both pyridine and purine. This dual nature allows it to participate in a broader range of chemical reactions and interact with diverse biological targets .
Eigenschaften
CAS-Nummer |
16370-59-5 |
|---|---|
Molekularformel |
C11H10N6 |
Molekulargewicht |
226.24 g/mol |
IUPAC-Name |
N-(pyridin-2-ylmethyl)-7H-purin-6-amine |
InChI |
InChI=1S/C11H10N6/c1-2-4-12-8(3-1)5-13-10-9-11(15-6-14-9)17-7-16-10/h1-4,6-7H,5H2,(H2,13,14,15,16,17) |
InChI-Schlüssel |
HZXVLXGTEHXACU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)CNC2=NC=NC3=C2NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-{[(E)-(2-amino-3-cyano-7-hydroxy-4-phenyl-4H-chromen-6-yl)methylidene]amino}benzoate](/img/structure/B14161395.png)
![N-(3-methoxyphenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14161405.png)
![N-benzyl-2-[3-(4-benzylpiperidin-1-yl)quinoxalin-2-yl]-2-cyanoacetamide](/img/structure/B14161406.png)
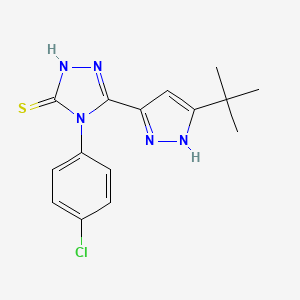
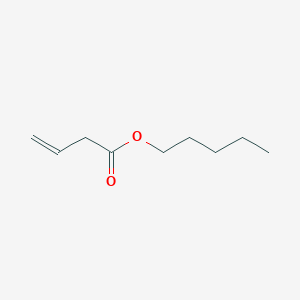
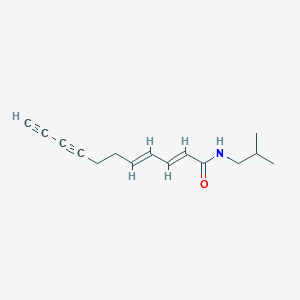

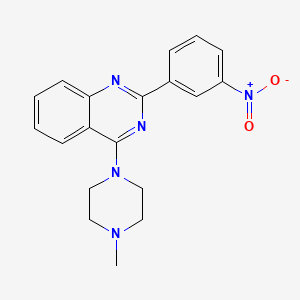
![(5E)-1-(2-fluorophenyl)-5-[(5-iodofuran-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14161429.png)
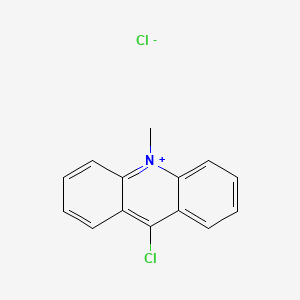
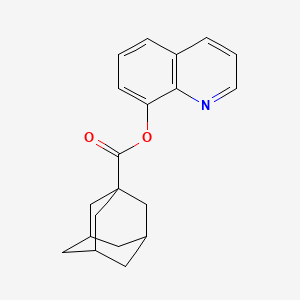
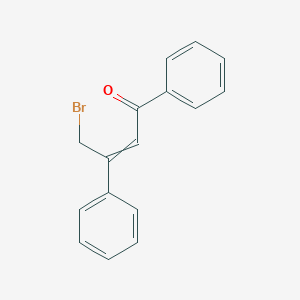
![1-[(5-dec-9-enyl-1H-1,2,4-triazol-3-yl)sulfanyl]propan-2-one](/img/structure/B14161464.png)
![3-(3-methoxyphenyl)-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B14161472.png)
